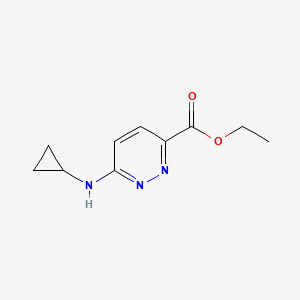
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a cyclopropylamino group at the 6-position, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine structure.
Pyridaben: A herbicide with a pyridazine ring.
These compounds share the pyridazine core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Biological Activity
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridazine core with an ethyl ester and a cyclopropylamino substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, making it a subject of extensive study.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.
Target Proteins:
- Kinases: The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
- Receptors: It may also interact with various receptors, influencing cellular responses and potentially exhibiting anti-inflammatory properties.
Mode of Action:
- The compound binds to the active sites of target proteins, inhibiting their catalytic functions. This can lead to altered signaling pathways that affect cell growth and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Assays: In vitro studies using cancer cell lines have shown that this compound can induce cell cycle arrest and promote apoptosis. For example, it has been tested against ovarian cancer cell lines, revealing significant inhibitory effects on cell viability (GI50 values around 38 μM) .
| Cell Line | GI50 (μM) | Effect |
|---|---|---|
| SKOV-3 (Ovarian) | 38 | Anticancer activity |
| A431 (Lung) | >1 | Poor cellular potency |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In animal models, it has been observed to modulate inflammatory pathways, potentially reducing cytokine release during inflammatory responses.
Case Studies
- Study on Ovarian Cancer: A study focused on the effects of this compound on SKOV-3 cells showed that it significantly inhibited cell growth by inducing apoptosis. The mechanism involved the downregulation of key survival pathways .
- Inflammation Model: In a hyperlipidemic rat model, the compound demonstrated a reduction in triglyceride levels without affecting cholesterol levels, suggesting a selective modulation of lipid metabolism .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)8-5-6-9(13-12-8)11-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,13) |
InChI Key |
PMBORVOYDGATNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















